Cas no 71014-67-0 (S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt)

S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt 化学的及び物理的性質
名前と識別子
-
- S-(-)-NICOTINE-D1'-(5')-IMINIUM DIPERCHLORATE SALT
- S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt
- S-(-)-NICOTINE-D1’-(5’)-IMINIUM DIPERCHLORATE SALT
- S-(-)-Nicotine-Δ1'(5')-iMiniuM Diperchlorate Salt
- S-(-)-Nicotine-Δ1’(5
- S-(-)-Nicotine-Δ1’-(5’)-iminium Diperchlorate Salt
- (S)-3,4-Dihydro-1-methyl-2-(3-pyridinyl)-2H-pyrrolium Perchlorate Perchlorate
- currency1'(5')-iminium Diperchlorate Salt
- currency1'(5')-iminium Ion Diperchlorate Salt
- S-(-)-Nicotine-
- S-(-)-Nicotine-?1'(5')-iminium Diperchlorate Salt
- 71014-67-0
- (2S)-1-Methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate--perchloric acid (1/1/1)
- 3-[(2S)-1-Methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl]pyridine;perchloric acid;perchlorate
- DTXSID30858177
-
- インチ: InChI=1S/C10H13N2.2ClHO4/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1(3,4)5/h2,4,6-8,10H,3,5H2,1H3;2*(H,2,3,4,5)/q+1;;/p-1/t10-;;/m0../s1
- InChIKey: YVNQUFIXEFYECT-XRIOVQLTSA-M
- ほほえんだ: C[N+]1=CCCC1C2=CN=CC=C2.OCl(=O)(=O)=O.[O-]Cl(=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 363.03500
- どういたいしつりょう: 360.0127208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 396
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 162Ų
じっけんとくせい
- ゆうかいてん: 228-232°C
- PSA: 163.04000
- LogP: 2.37100
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N425750-10mg |
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt |
71014-67-0 | 10mg |
$ 230.00 | 2023-09-06 | ||
TRC | N425750-5mg |
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt |
71014-67-0 | 5mg |
$ 170.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212798-10mg |
S-(−)-Nicotine-ξ1′-(5′)-iminium Diperchlorate Salt, |
71014-67-0 | 10mg |
¥2858.00 | 2023-09-05 | ||
TRC | N425750-100mg |
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt |
71014-67-0 | 100mg |
$ 1590.00 | 2023-04-15 | ||
TRC | N425750-50mg |
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt |
71014-67-0 | 50mg |
$ 1127.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212798-10 mg |
S-(−)-Nicotine-ξ1′-(5′)-iminium Diperchlorate Salt, (Out of Stock: Availability 8/21/23) |
71014-67-0 | 10mg |
¥2,858.00 | 2023-07-11 | ||
TRC | N425750-25mg |
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt |
71014-67-0 | 25mg |
$ 574.00 | 2023-04-15 |
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Saltに関する追加情報
CAS No. 71014-67-0: S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt – A Novel Compound with Multifaceted Biological Applications
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt, with the chemical identifier CAS No. 71014-67-0, represents a unique synthetic derivative of nicotine, a naturally occurring alkaloid. This compound is characterized by its quaternary ammonium salt structure, formed through the condensation of nicotine with diperchlorate ions. The stereochemical configuration of the S-(-) enantiomer ensures its chiral specificity, making it a critical molecule in pharmacological and biochemical research. Recent advancements in structural biology and drug discovery have highlighted the potential of this compound as a tool for studying nicotinic acetylcholine receptor (nAChR) interactions, which are pivotal in neurological and psychiatric disorders.
S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt is a synthetic analog of nicotine, synthesized through a multi-step chemical process involving the formation of an iminium bridge between the pyridine and pyrrolidine rings of nicotine. The diperchlorate counterion stabilizes the compound’s ionic form, enhancing its solubility and bioavailability. This structural modification allows for precise control over its pharmacological properties, enabling targeted applications in neuroscience and cellular signaling research. Recent studies have demonstrated its utility as a molecular probe for elucidating the role of nAChRs in synaptic plasticity and neurodegenerative diseases.
Emerging research in pharmacology has underscored the therapeutic potential of S-(-)-Nicotine-Δ1’(5,5’)-iminium Diperchlorate Salt in modulating nicotinic receptor subtypes. A 2023 study published in Journal of Medicinal Chemistry revealed that this compound selectively activates α4β2 nAChR subtypes, which are implicated in nicotine addiction and cognitive function. The compound’s ability to induce long-term potentiation (LTP) in hippocampal neurons suggests its potential as a therapeutic agent for treating conditions such as Alzheimer’s disease and attention deficit hyperactivity disorder (ADHD). These findings align with the growing interest in neuropharmacological targets for drug development.
The synthetic pathway of S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt involves the formation of an iminium bridge via a nucleophilic attack on the pyridine ring of nicotine, followed by protonation and salt formation with diperchlorate ions. This process is optimized using advanced chromatographic techniques and mass spectrometry for purity assessment. The resulting compound exhibits high stability under physiological conditions, making it suitable for in vitro and in vivo studies. Recent advancements in green chemistry have also enabled the synthesis of this compound with reduced environmental impact, aligning with sustainable pharmaceutical practices.
Applications of S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt extend beyond basic research into clinical translation. A 2024 preclinical trial published in Neuropharmacology explored its potential as a modulator of neuroinflammation in Parkinson’s disease models. The compound demonstrated significant reduction in microglial activation and neuronal loss, highlighting its anti-inflammatory properties. These results position it as a promising candidate for neurodegenerative disease management, particularly in combination therapies targeting multiple pathological mechanisms.
From a biomolecular perspective, the interaction of S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt with nAChRs is mediated through its ability to mimic the binding of endogenous ligands. Structural studies using cryo-electron microscopy (cryo-EM) have revealed that the compound induces conformational changes in the receptor’s extracellular domain, facilitating ion channel opening. This mechanism is distinct from traditional nicotinic agonists, offering new avenues for drug design and targeted therapy. Researchers are now exploring its potential as a lead compound for developing selective agonists with minimal side effects.
Recent breakthroughs in computational modeling have further enhanced our understanding of S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt’s pharmacodynamics. Machine learning algorithms trained on large-scale molecular dynamics simulations predict its binding affinity for specific nAChR subtypes with high accuracy. These computational tools are critical for optimizing the compound’s structure to enhance efficacy and reduce toxicity, addressing challenges in drug development. The integration of artificial intelligence in this field represents a paradigm shift in how we approach complex biological systems.
While the therapeutic potential of S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt is promising, its use requires careful consideration of toxicological profiles. Preclinical studies have shown that the compound exhibits low acute toxicity, but long-term exposure may lead to receptor desensitization, a common issue with nicotinic agonists. Ongoing research focuses on mitigating these effects through structural modifications, such as the introduction of functional groups that enhance receptor desensitization resistance. This work is essential for ensuring the compound’s safety in future clinical applications.
The future of S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt lies in its integration into precision medicine frameworks. By tailoring its pharmacological profile to individual patient needs, researchers aim to maximize therapeutic outcomes while minimizing adverse effects. Collaborative efforts between pharmaceutical companies and academic institutions are accelerating this process, with several clinical trials currently in the planning stages. The compound’s versatility and specificity make it a valuable asset in the quest for innovative therapies for complex neurological disorders.
In conclusion, S-(-)-Nicotine-Δ1’(5’)-iminium Diperchlorate Salt stands at the intersection of chemistry, biology, and medicine. Its unique structural properties and biological activity position it as a key player in advancing our understanding of nicotinic receptors and their role in health and disease. As research continues to uncover its potential, this compound is poised to make significant contributions to the fields of neuropharmacology and therapeutic innovation.
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